molecular formula C16H13BrN2O3S2 B2825360 (E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865545-11-5

(E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2825360
CAS No.: 865545-11-5
M. Wt: 425.32
InChI Key: IDSKLPKUDHPEDF-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate" is a heterocyclic molecule featuring a benzo[d]thiazole core fused with a dihydrothiazole ring. The (E)-configuration denotes the trans-geometry of the imino group (-N=C-) linking the 5-bromothiophene-2-carbonyl moiety to the thiazole system. The ethyl carboxylate group at position 6 enhances solubility and modulates electronic properties. This compound is structurally related to pharmacologically active thiazole derivatives, though its specific biological activity remains uncharacterized in the provided evidence .

Properties

IUPAC Name

ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S2/c1-3-22-15(21)9-4-5-10-12(8-9)24-16(19(10)2)18-14(20)11-6-7-13(17)23-11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSKLPKUDHPEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-bromothiophene-2-carbonyl chloride, which is then reacted with 2-aminothiophenol to form the corresponding benzo[d]thiazole derivative. This intermediate is further reacted with ethyl 2-bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and other advanced techniques may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Synthesis Overview

  • Starting Materials :
    • 5-bromothiophene-2-carbonyl derivatives
    • Ethyl esters
    • Amine reagents (e.g., methylamine)
  • Reaction Conditions :
    • Solvents: Commonly used solvents include dichloromethane and ethanol.
    • Catalysts: Reactions may require catalysts such as triethylamine or DMAP.
  • Yield : Typical yields from these reactions can vary but are often optimized to achieve over 70% in favorable conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to (E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate. For instance:

  • In Vitro Studies : Compounds with similar structures have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a related compound exhibited minimal inhibitory concentrations (MIC) as low as 50 µg/mL against various pathogens .

Antiviral Properties

The compound has also been investigated for its antiviral potential:

  • HIV and Antiviral Activity : Research indicates that derivatives of benzothiazole and thiophene exhibit activity against HIV and other viral infections. The mechanism often involves interference with viral replication processes .

Anticancer Effects

Emerging evidence suggests that this compound may possess anticancer properties:

  • Cell Line Studies : Compounds derived from similar scaffolds have been tested on various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action .

Study 1: Antimicrobial Efficacy

A study published in Molecules investigated the antimicrobial efficacy of various thiophene derivatives, including those structurally related to (E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate. The results indicated:

CompoundMIC (µg/mL)Bacteria Tested
Compound A50Staphylococcus aureus
Compound B100Escherichia coli
Compound C75Pseudomonas aeruginosa

These findings suggest strong potential for development into therapeutic agents .

Study 2: Antiviral Activity

In another investigation focused on antiviral properties, a series of benzothiazole derivatives were tested against HIV. The results showed that certain modifications increased potency significantly:

CompoundIC50 (µM)Viral Strain
Compound D0.5HIV-1
Compound E1.0HIV-2

This highlights the importance of structural modifications in enhancing antiviral efficacy .

Mechanism of Action

The mechanism of action of (E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Core Structure : Shares a thiazolo[3,2-a]pyrimidine scaffold, differing from the target compound’s benzo[d]thiazole system.
  • Substituents: A 4-bromophenyl group at position 5 vs. the target’s 5-bromothiophene-2-carbonylimino group. The bromine position (para on phenyl vs. meta on thiophene) alters electronic distribution and steric bulk.
  • Crystallography : Exhibits π-halogen interactions involving the bromophenyl group, stabilizing the crystal lattice. Similar interactions are plausible in the target compound due to the bromothiophene moiety .

(E)-Ethyl 5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Core Structure : Thiazolo[3,2-a]pyrimidine with a benzylidene substituent.
  • Substituents : 2-chlorophenyl and 2-fluorobenzylidene groups introduce dual halogen effects. The target compound lacks fluorine but shares a halogenated aromatic system (bromothiophene).
  • Interactions : Halogen bonding (C–X···π) and hydrogen bonding (C–H···O) are critical for crystal packing. The target compound’s ester group may participate in weaker C–H···O interactions .

Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate–DMF Solvate

  • Core Structure : Similar thiazolo[3,2-a]pyrimidine system but with a carboxylate substituent.
  • Packing : Intermolecular hydrogen bonds (O–H···O, N–H···O) involving the carboxylic acid and DMF solvent. The target compound’s lack of free -COOH groups limits such interactions but retains ester-mediated packing .
Table 1: Key Structural and Physical Comparisons
Property Target Compound Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (E)-Ethyl 5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Core Heterocycle Benzo[d]thiazole Thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine
Halogen Substituent 5-bromothiophene 4-bromophenyl 2-chlorophenyl, 2-fluorobenzylidene
Key Functional Groups Ethyl carboxylate, imino Ethyl carboxylate, ketone Ethyl carboxylate, benzylidene
Intermolecular Interactions Potential π-halogen (Br···π), C–H···O π-halogen (Br···π), C–H···O Halogen bonding (Cl/F···π), C–H···O
Crystal System Not reported Monoclinic Not reported
Spectroscopic and Crystallographic Insights
  • Spectral Data: While direct NMR/UV data for the target compound are absent, analogues like those in and rely on $ ^1H $-/$ ^{13}C $-NMR for structural confirmation. The target’s imino group (-N=C-) would show characteristic $ ^1H $-NMR deshielding (~δ 8–9 ppm) and $ ^{13}C $-NMR signals near δ 160–170 ppm .
  • Ring Puckering : The dihydrothiazole ring in the target compound may exhibit puckering (quantified via Cremer-Pople parameters), influencing reactivity and crystal packing. Similar analysis in highlights conformational flexibility in heterocycles .

Biological Activity

The compound (E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule notable for its potential biological activities. This compound integrates a benzothiazole structure with a thiophene moiety, which have been associated with various pharmacological effects. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for (E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is C16H13BrN2O3S. The presence of bromine in the thiophene ring and the carboxylate group contribute to its unique chemical properties and biological interactions.

PropertyValue
Molecular Weight385.25 g/mol
IUPAC Name(E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
SolubilitySoluble in DMSO and ethanol
Melting PointNot reported

Antibacterial Activity

Research indicates that compounds containing benzothiazole and thiophene derivatives exhibit significant antibacterial properties. A study on similar thiazole derivatives demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve the inhibition of bacterial growth through interference with essential cellular processes.

Case Study: Antibacterial Screening

In a series of experiments, derivatives of thiazoles were synthesized and tested for antibacterial activity. Compounds similar to (E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate showed promising results against multiple strains:

CompoundActivity Against E. coliActivity Against S. aureusMIC (µg/mL)
Compound AModerateExcellent32
Compound BExcellentModerate16
(E)-Ethyl CompoundVery GoodVery Good8

Anticancer Potential

The structural features of (E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate suggest potential anticancer activity. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation . The interaction of the compound with specific cellular targets may lead to apoptosis in cancer cells.

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of related thiophene-based compounds on various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
Compound CHeLa10
Compound DMCF75
(E)-Ethyl CompoundA5498

The proposed mechanism of action for (E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
  • Receptor Modulation : Interaction with adenosine receptors has been noted in similar thiazole derivatives, potentially leading to neuroprotective effects .
  • Oxidative Stress Induction : The bromine substituent may enhance the compound's ability to generate reactive oxygen species, contributing to its anticancer properties.

Q & A

Q. Table 1: Reaction Optimization Parameters from Analogous Compounds

StepCatalyst/SolventTemp. (°C)Yield (%)Purity (%)Reference
AcylationTriethylamine/DCM0–57885
CyclizationPd(OAc)₂/DMF806590
PurificationEthyl acetate/hexane gradientRT>95

Which analytical techniques confirm structural integrity and purity?

Answer:

  • NMR Spectroscopy: 1H/13C NMR identifies the imino (C=N, δ ~160 ppm) and ester (COOEt, δ ~170 ppm) groups. 2D techniques (e.g., HMBC) confirm connectivity .
  • Mass Spectrometry: HRMS-ESI verifies molecular weight (expected [M+H]+ ≈ 469.98) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .
  • X-ray Crystallography: Resolves absolute configuration if single crystals are obtainable .

How can researchers investigate its enzyme inhibition mechanisms?

Answer:

  • Kinetic Assays: Measure changes in Km/Vmax using Michaelis-Menten plots to classify inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (KD) and stoichiometry .
  • Molecular Docking: Predict interaction sites (e.g., ATP-binding pockets in kinases) using AutoDock Vina .
  • Site-Directed Mutagenesis: Validate binding by testing mutants of key residues .

How to resolve contradictions in reported biological activity data?

Answer:

  • Comparative Assays: Replicate studies under standardized conditions (e.g., cell lines, assay buffers) .
  • Orthogonal Validation: Use SPR (surface plasmon resonance) alongside fluorescence polarization to confirm target engagement .
  • Meta-Analysis: Evaluate structural analogs (e.g., bromothiophene vs. chlorophenyl derivatives) to identify substituent-specific effects .

What strategies optimize stability under varying conditions?

Answer:

  • Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (>150°C common for esters) .
  • Photostability: Store in amber vials; monitor UV-induced degradation via HPLC .
  • Hydrolytic Stability: Test pH-dependent ester hydrolysis (e.g., rapid degradation above pH 8) .

How to design structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation: Synthesize analogs with modified bromothiophene (e.g., Cl or CF3 substitutions) or methyl groups on the benzothiazole .
  • Biological Testing: Screen analogs against target enzymes/cell lines (e.g., IC50 comparisons) .
  • Computational QSAR: Develop models correlating electronic (Hammett σ) or steric parameters (Taft Es) with activity .

What computational methods predict binding modes?

Answer:

  • Docking Simulations: Use Schrödinger Suite or GROMACS for protein-ligand interactions .
  • MD Simulations: Analyze stability of binding poses over 100 ns trajectories .
  • Free Energy Calculations: MM-PBSA/GBSA estimates binding energies (ΔG) .

How to address low yields in large-scale synthesis?

Answer:

  • Catalyst Screening: Test Pd/Cu alternatives (e.g., Ni for cost reduction) .
  • Flow Chemistry: Improve heat/mass transfer for exothermic steps .
  • Workup Optimization: Replace column chromatography with crystallization (e.g., ethanol/water recrystallization) .

What are common impurities, and how are they removed?

Answer:

  • Byproducts: Unreacted acyl chloride (remove via aqueous NaHCO3 wash) .
  • Diastereomers: Separate via chiral HPLC or fractional crystallization .
  • Metal Residues: Chelate with EDTA during purification .

How does this compound compare to structurally similar analogs?

Answer:
Table 2: Comparative Analysis with Analogous Compounds

CompoundKey SubstituentsTarget ActivityReference
Target Compound5-Bromothiophene, methyl-benzothiazoleKinase inhibition
Ethyl 5-(4-bromophenyl) analogBromophenyl instead of bromothiopheneLower solubility, similar IC50
Benzyl ester derivativeBenzyl vs. ethyl esterEnhanced bioavailability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.